molecular formula C10H12O4S B2411533 2-Methanesulfonyl-3-phenylpropanoic acid CAS No. 147933-33-3

2-Methanesulfonyl-3-phenylpropanoic acid

Cat. No.: B2411533
CAS No.: 147933-33-3
M. Wt: 228.26
InChI Key: JGGPWKJQGSGQNT-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H12O4S It is a derivative of propanoic acid, featuring a methanesulfonyl group and a phenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-phenylpropanoic acid typically involves the reaction of 3-phenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-phenylpropanoic acid+methanesulfonyl chloride2-Methanesulfonyl-3-phenylpropanoic acid\text{3-phenylpropanoic acid} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-phenylpropanoic acid+methanesulfonyl chloride→2-Methanesulfonyl-3-phenylpropanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with a similar sulfonyl group but lacking the phenylpropanoic acid backbone.

    3-Phenylpropanoic acid: Lacks the methanesulfonyl group but shares the phenylpropanoic acid structure.

Uniqueness

2-Methanesulfonyl-3-phenylpropanoic acid is unique due to the presence of both the methanesulfonyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPWKJQGSGQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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